molecular formula C12H20N2O B14185793 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide CAS No. 918638-02-5

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide

Cat. No.: B14185793
CAS No.: 918638-02-5
M. Wt: 208.30 g/mol
InChI Key: FRQBPHVJHPQVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is an organic compound that features a piperidine ring attached to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is unique due to its specific combination of a piperidine ring and a prop-2-enamide structure. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds .

Properties

CAS No.

918638-02-5

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyl-N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide

InChI

InChI=1S/C12H20N2O/c1-4-11(13-12(15)10(2)3)14-8-6-5-7-9-14/h4,11H,1-2,5-9H2,3H3,(H,13,15)

InChI Key

FRQBPHVJHPQVAK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(C=C)N1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.